molecular formula C10H16O4 B040154 (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate CAS No. 115182-09-7

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate

Cat. No. B040154
M. Wt: 200.23 g/mol
InChI Key: XGLMICMVXSDWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate, also known as EDPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EDPA is a colorless liquid with a fruity odor and is commonly used as a flavor and fragrance agent. In recent years, EDPA has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It may also have antioxidant properties, which can help protect cells from damage caused by free radicals.

Biochemical And Physiological Effects

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and tyrosinase, it has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate. One area of interest is its potential as an anti-cancer agent, and further studies could be conducted to investigate this potential. Additionally, more research could be done to better understand its mechanism of action and potential therapeutic effects in the treatment of Alzheimer's disease. Finally, studies could be conducted to investigate the potential for (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate to be used in other fields, such as agriculture or food science.

Synthesis Methods

The synthesis of (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate can be achieved through a multi-step process starting with the reaction of 2,5-dihydrofuran with ethyl vinyl ether in the presence of a catalyst to form 2-ethoxy-3,6-dihydro-2H-pyran. The resulting compound is then reacted with paraformaldehyde in the presence of an acid catalyst to form (2-ethoxy-3,6-dihydro-2H-pyran-6-yl)methanol. Finally, the compound is acetylated with acetic anhydride in the presence of a base catalyst to form (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate.

Scientific Research Applications

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One study found that (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have potential therapeutic effects in the treatment of Alzheimer's disease. Another study found that (2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

properties

CAS RN

115182-09-7

Product Name

(2-Ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2-ethoxy-3,6-dihydro-2H-pyran-6-yl)methyl acetate

InChI

InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4-5,9-10H,3,6-7H2,1-2H3

InChI Key

XGLMICMVXSDWJR-UHFFFAOYSA-N

SMILES

CCOC1CC=CC(O1)COC(=O)C

Canonical SMILES

CCOC1CC=CC(O1)COC(=O)C

synonyms

2H-Pyran-2-methanol,6-ethoxy-5,6-dihydro-,acetate,(2S-trans)-(9CI)

Origin of Product

United States

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